2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE is a chemical compound characterized by the presence of a furan ring and a benzamide group
Vorbereitungsmethoden
The synthesis of 2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE typically involves the reaction of furan-2-carbaldehyde with an appropriate amine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2-[(2E)-3-(FURAN-2-YL)PROP-2-ENAMIDO]BENZAMIDE can be compared with similar compounds such as:
- (2E)-3-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide
- (2Z)-2-[(2E)-3-(furan-2-yl)prop-2-enamido]-N-(naphthalen-2-yl)-3-phenylprop-2-enamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular structure, which can influence their chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
433954-03-1 |
---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C14H12N2O3/c15-14(18)11-5-1-2-6-12(11)16-13(17)8-7-10-4-3-9-19-10/h1-9H,(H2,15,18)(H,16,17)/b8-7+ |
InChI-Schlüssel |
BPOZAMVGEFRGHE-BQYQJAHWSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC=CO2 |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)/C=C/C2=CC=CO2 |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.